3-Methyl-1-propyl-1H-pyrazole-4,5-diamine
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Overview
Description
3-Methyl-1-propyl-1H-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4,5-diamine typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino groups on the pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
3-Methyl-1-propyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-3,4-diamine
- 3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
3-Methyl-1-propyl-1H-pyrazole-4,5-diamine stands out due to its unique substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methyl-2-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,8-9H2,1-2H3 |
InChI Key |
PBTBZKWGVYLBMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)N)N |
Origin of Product |
United States |
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